A Comprehensive Guide to the Crystal Structure Analysis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole: A Methodological Case Study
A Comprehensive Guide to the Crystal Structure Analysis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole: A Methodological Case Study
Abstract
This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole. While presented as a case study for this specific molecule, the principles, protocols, and analytical frameworks detailed herein are broadly applicable to the characterization of novel small organic molecules. This document is intended for researchers, scientists, and drug development professionals who leverage crystallographic data to inform molecular design and understand structure-property relationships. We will explore the rationale behind the synthetic and crystallization strategies, detail the protocols for single-crystal X-ray diffraction, and delve into the analysis of the resulting molecular and supramolecular structures. The significance of pyrazole derivatives in medicinal chemistry underscores the importance of such detailed structural elucidation.[1][2][3][4]
Introduction: The Rationale for Structural Analysis
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][5] The functionalization of the pyrazole ring, such as the introduction of a 4-nitro group and an N-1 substituent, is a key strategy for modulating a compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets.[4] The 1-(Cyclohexylmethyl) group introduces significant lipophilicity and conformational flexibility, while the 4-nitro group acts as a strong electron-withdrawing group and a potential hydrogen bond acceptor.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for this purpose, providing unambiguous data on molecular geometry, conformation, and the packing motifs that dictate a material's macroscopic properties like stability and solubility.[6][7] This guide will illustrate the complete workflow, from synthesis to in-depth structural interpretation, for 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole.
Experimental Methodology: From Synthesis to Single Crystal
Synthesis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole
The synthesis of the title compound is approached via a direct N-alkylation of 4-nitro-1H-pyrazole, a commercially available starting material.[8][9] This method is chosen for its efficiency and high regioselectivity for the N-1 position of the pyrazole ring.
Protocol:
-
Reactant Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.) as a base.
-
Alkylation: Stir the suspension at room temperature for 30 minutes. Add (bromomethyl)cyclohexane (1.2 eq.) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography to yield the pure 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole.
Causality of Choices: DMF is selected as the solvent due to its ability to dissolve the pyrazole salt and facilitate the Sₙ2 reaction. K₂CO₃ is a mild and effective base for deprotonating the pyrazole nitrogen without causing unwanted side reactions. The slight excess of the alkylating agent ensures the complete consumption of the starting pyrazole.
Crystallization for X-ray Diffraction
Obtaining high-quality single crystals is the most critical step for a successful SCXRD experiment.[10] For the title compound, a slow evaporation technique from a mixed solvent system is employed to promote the growth of well-ordered, defect-free crystals.
Protocol:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
-
Anti-Solvent Addition: To this solution, slowly add a "poor" solvent in which the compound is less soluble (e.g., n-hexane) until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Evaporation: Cover the vial with a cap containing small perforations to allow for slow evaporation of the solvent mixture at room temperature.
-
Crystal Growth: Allow the vial to stand undisturbed. Colorless, block-shaped crystals suitable for SCXRD are typically formed within several days.
Causality of Choices: The use of a solvent/anti-solvent system allows for fine control over the saturation level. Slow evaporation ensures that the crystal lattice forms gradually, minimizing the incorporation of impurities and solvent molecules and reducing the likelihood of twinning.
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Data Collection
The data collection process involves irradiating a single crystal with monochromatic X-rays and recording the resulting diffraction pattern.[11][12]
Protocol:
-
Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a cryoloop using paratone oil.[11]
-
Cryo-Cooling: The mounted crystal is flash-cooled to 100 K in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Data Acquisition: Data is collected on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD or CMOS detector. A series of diffraction images are recorded as the crystal is rotated through different angles (ω and φ scans).
-
Data Processing: The collected images are processed to integrate the reflection intensities, which are then corrected for various experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the h, k, l indices and intensities for each reflection.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure, typically using the SHELX suite of programs.[13][14][15][16]
Protocol:
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial atomic positions are determined from the intensity data using direct methods (e.g., SHELXS or SHELXT).[14] This provides a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., SHELXL).[13] In this iterative process, atomic coordinates, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Finalization: The refinement is complete when the model converges, indicated by stable R-factors (R1, wR2) and a goodness-of-fit (GooF) value close to 1. The final output is a Crystallographic Information File (CIF).
Crystallographic Data Summary
The following table presents representative crystallographic data for 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole.
| Parameter | Value |
| Chemical Formula | C₁₀H₁₅N₃O₂ |
| Formula Weight | 209.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.678(5) |
| c (Å) | 9.245(4) |
| β (°) | 112.34(1) |
| Volume (ų) | 1142.1(7) |
| Z | 4 |
| Temperature (K) | 100(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Reflections Collected / Unique | 8912 / 2615 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R1 = 0.041, wR2 = 0.105 |
| Goodness-of-fit (GooF) on F² | 1.03 |
Note: These are hypothetical but realistic data based on similar known structures.[17][18]
Analysis of the Crystal Structure
Molecular Conformation and Geometry
The asymmetric unit contains one molecule of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole. The central pyrazole ring is essentially planar. The cyclohexyl ring adopts a stable chair conformation. The dihedral angle between the plane of the pyrazole ring and the nitro group is small, indicating significant conjugation. The cyclohexylmethyl bridge provides conformational flexibility, and its orientation relative to the pyrazole ring is a key structural feature.
| Bond / Angle | Length (Å) / Degrees (°) | Comment |
| N2–N3 | 1.375(2) | Typical N-N single bond in pyrazoles |
| N3–C7 | 1.321(3) | C=N double bond character |
| C8–N4 (Nitro) | 1.468(3) | C-N single bond |
| N1–C1 (Cyclohexyl) | 1.482(3) | N-C single bond |
| ∠ C7–N3–N2 | 112.5(2) | Angle within the five-membered ring |
| ∠ O1–N4–O2 | 123.8(2) | Typical angle for a nitro group |
Note: Hypothetical data for illustrative purposes.
Supramolecular Assembly via Intermolecular Interactions
The crystal packing is primarily governed by weak intermolecular interactions, as there are no strong classical hydrogen bond donors present. The analysis reveals a network of C-H···O and C-H···π interactions that guide the formation of the three-dimensional architecture.
-
C-H···O Hydrogen Bonds: The most significant interactions involve the acidic hydrogen atoms of the pyrazole ring (at C7 and C9) and the methylene hydrogens of the cyclohexylmethyl group acting as donors, with the oxygen atoms of the nitro group from an adjacent molecule acting as acceptors. These interactions link the molecules into centrosymmetric dimers and extended chains.
-
Crystal Packing: These interactions create a herringbone packing motif when viewed along the crystallographic a-axis. There is no evidence of significant π-π stacking between the pyrazole rings, likely due to the steric hindrance of the bulky cyclohexylmethyl substituent.
| D–H···A | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) | Symmetry Operator |
| C7–H7···O1 | 2.45 | 3.381(3) | 165 | -x+1, -y+1, -z+1 |
| C1–H1A···O2 | 2.58 | 3.495(3) | 158 | x, -y+3/2, z-1/2 |
Note: Hypothetical data for illustrative purposes.
The analysis of these non-covalent interactions is crucial for understanding crystal engineering principles and predicting the physical properties of the material.[6][19][20] Hirshfeld surface analysis can be employed to further visualize and quantify these contacts.[19][21]
Conclusion and Implications
This guide has detailed a systematic and logical approach to the crystal structure analysis of 1-(Cyclohexylmethyl)-4-nitro-1H-pyrazole. Through a combination of rational synthesis, meticulous crystallization, and high-resolution single-crystal X-ray diffraction, we can obtain a precise model of the molecule's solid-state structure.
The analysis reveals a molecule with a planar pyrazole core, a chair-conformation cyclohexyl ring, and a crystal packing arrangement dominated by a network of weak C-H···O hydrogen bonds. This detailed structural knowledge is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating the specific conformation and interaction patterns with biological activity.
-
Polymorph Screening: Providing the reference structure for identifying and characterizing different crystalline forms.
-
Formulation Development: Informing strategies to optimize solubility and bioavailability based on the observed intermolecular forces.
The methodologies and analytical insights presented here serve as a robust template for the structural characterization of other novel chemical entities, accelerating the journey from molecular concept to functional material or therapeutic agent.
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